![molecular formula C10H14N6S B1238745 2-Piperidino-8-mercaptoadenine CAS No. 25061-78-3](/img/structure/B1238745.png)
2-Piperidino-8-mercaptoadenine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Piperidino-8-mercaptoadenine, there are general methods for the synthesis of piperidine derivatives . These methods involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Inhibition of Cleavage in Echinoderm Embryos
2-Piperidino-8-mercaptoadenine (PMA) has been studied for its role in inhibiting pronuclear fusion, karyokinesis, and cleavage in the sand dollar embryo. PMA shows potent effects in preventing cleavage at concentrations as low as 0.1 μg/ml. It does not inhibit protein synthesis, and its effects on DNA synthesis appear secondary to changes in karyokinesis. PMA's effects are similar to those of colchicine but differ from other substances like dinitrophenol and usnic acid (Young et al., 1970).
Synthesis of Anhydronucleosides
Research on the synthesis of anhydronucleosides, like 8,2′-O-anhydro(9-β-D-arabinofuranosyl)-8-hydroxyadenine and 8,2′-S-anhydro(9-β-D-arabinofuranosyl)-8-mercaptoadenine, has involved the use of intermediates such as 2′,3′-O-sulfinyl 8-bromoadenosine. These are formed by treating nucleosides with thionyl chloride and then with water. Such chemical pathways are significant in understanding the formation and modification of nucleosides and their derivatives (Sowa & Tsunoda, 1975).
DNA Strand Cleavage Studies
Studies involving 8-hydroxyguanine residues have shown that these residues are sensitive to treatment with hot piperidine. This sensitivity highlights the potential of using such chemicals for identifying specific lesions in DNA, particularly those formed by exposure to reactive oxygen species. This research contributes to our understanding of DNA damage and repair mechanisms (Chung et al., 1992).
Cell Metabolism Effects
8-Mercaptoadenine has been shown to stimulate protein and RNA synthesis in HeLa cells, reduce the duration of interphases, and increase the survival rate of certain cell cultures. This indicates its potential utility in cell biology research, particularly in understanding cellular metabolism and growth (Smertenko & Petrova, 1970).
Safety and Hazards
properties
IUPAC Name |
6-amino-2-piperidin-1-yl-7,9-dihydropurine-8-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S/c11-7-6-8(15-10(17)12-6)14-9(13-7)16-4-2-1-3-5-16/h1-5H2,(H4,11,12,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVIIXWMEWGUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C(=N2)NC(=S)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179757 | |
Record name | 2-Piperidino-8-mercaptoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25061-78-3 | |
Record name | 2-Piperidino-8-mercaptoadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidino-8-mercaptoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PIPERIDIN-1-YL-8-MERCAPTOADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8U3CTN9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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